5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole
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Overview
Description
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine and methyl groups in its structure can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative under suitable conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for the formation of more complex heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Solvents such as DMF, dichloromethane, and ethanol are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole-thiazole derivatives, while oxidation reactions can introduce additional functional groups into the molecule .
Scientific Research Applications
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a pyrazole ring and a bromine atom, used in similar applications.
2,4-Dimethyl-1,3-thiazole: A thiazole derivative with methyl groups, used in flavor and fragrance industries.
5-(1H-Pyrazol-1-ylmethyl)-2,4-dimethyl-1,3-thiazole: A similar compound without the bromine atom, used in organic synthesis
Uniqueness
The presence of both pyrazole and thiazole rings, along with the bromine atom, provides multiple sites for chemical modification and interaction with biological targets .
Biological Activity
The compound 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole is a notable member of the thiazole and pyrazole chemical families, which have been extensively studied for their diverse biological activities. This article synthesizes current findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₉BrN₄S |
Molecular Weight | 244.15 g/mol |
CAS Number | 1234567-89-0 (example) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study evaluated various pyrazole compounds for their efficacy against bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
Table: Antimicrobial Activity of Pyrazole Derivatives
Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|---|
5a | Staphylococcus aureus | 0.22 | 0.50 |
7b | Escherichia coli | 0.25 | 0.75 |
Anticancer Properties
The anticancer activity of thiazole and pyrazole derivatives has been a focal point in medicinal chemistry. The compound exhibited promising results in inhibiting cancer cell proliferation in various assays. Specifically, it was found to inhibit cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating effective cytotoxicity below 10 µM .
Case Study: In Vitro Cancer Cell Assays
In a controlled study, the compound was tested against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 8.5 | Induction of apoptosis |
MCF7 | 7.2 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against various cancers.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It was evaluated for its ability to inhibit the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels .
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3S/c1-6-9(14-7(2)12-6)5-13-4-8(10)3-11-13/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWOPMNDDPYLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.